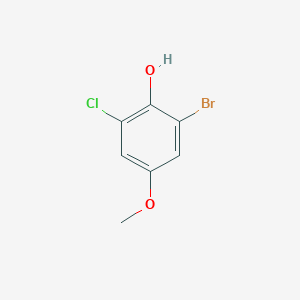
5-Bromo-2,3-difluoro-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2,3-difluoro-4-methoxyphenol” is a chemical compound with the CAS Number: 1780419-99-9 . It has a molecular weight of 239.02 and its IUPAC name is this compound . The compound is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a synthesis method of 5-bromo-2-methoxyphenol has been patented, which involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrF2O2/c1-12-7-3 (8)2-4 (11)5 (9)6 (7)10/h2,11H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (239.02 ), its physical form (liquid ).
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-2,3-difluoro-4-methoxyphenol are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is ongoing .
Mode of Action
Given its chemical structure, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, or electrostatic interactions .
Biochemical Pathways
Based on its structural similarity to other bromophenol compounds, it may have anti-inflammatory and anti-diabetic effects .
Pharmacokinetics
Its molecular weight (23901 g/mol) and the presence of functional groups such as a phenol and an ether could influence its absorption and distribution .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-2,3-difluoro-4-methoxyphenoldifluoro-4-methoxyphenol in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also a highly selective reagent, allowing for the synthesis of complex organic compounds with high efficiency. However, it is also highly toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 5-Bromo-2,3-difluoro-4-methoxyphenoldifluoro-4-methoxyphenol. One potential direction is the development of new synthetic methods for the preparation of complex organic compounds. Another potential direction is the use of 5-Bromo-2,3-difluoro-4-methoxyphenoldifluoro-4-methoxyphenol as an inhibitor of enzymes or as an inhibitor of cancer cell growth. Finally, it could be used as a tool for studying the mechanism of action of drugs or as a tool for studying the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
5-Bromo-2,3-difluoro-4-methoxyphenoldifluoro-4-methoxyphenol can be synthesized by a variety of methods. The most commonly used method is the reaction of bromine with 2,3-difluoro-4-methoxybenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, or an acid, such as sulfuric acid. The reaction proceeds by the addition of bromine to the aromatic ring of 2,3-difluoro-4-methoxybenzene to form 5-bromo-2,3-difluoro-4-methoxyphenol.
Applications De Recherche Scientifique
5-Bromo-2,3-difluoro-4-methoxyphenoldifluoro-4-methoxyphenol has been extensively studied in the context of organic synthesis and is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the preparation of various organic compounds. It has also been used as an inhibitor of enzymes, as an inhibitor of cancer cell growth, and as a tool for studying the mechanism of action of drugs.
Propriétés
IUPAC Name |
5-bromo-2,3-difluoro-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWZBPOFHTYFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)





![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)


![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)